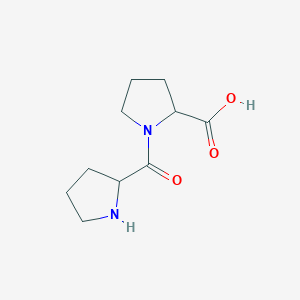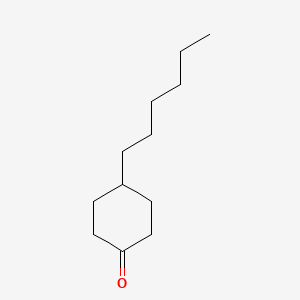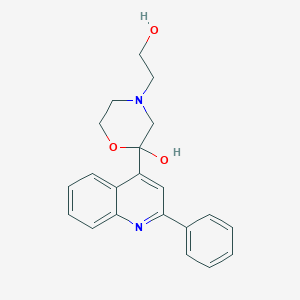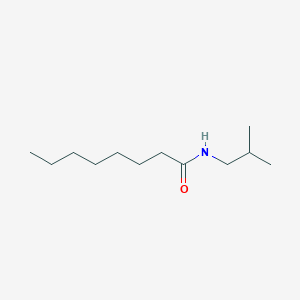
Prolylproline
Vue d'ensemble
Description
Prolylproline, also known as P-P or L-pro-L-pro, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond .
Synthesis Analysis
Prolylproline has been synthesized by both classical peptide synthesis method utilizing tert-butoxycarbonyl or trifluoroacetyl protection of the NH group and carbodiimide-promoted peptide bond formation .Molecular Structure Analysis
Proline is unique among the twenty natural proteinogenic amino acids. Its nitrogen atom is covalently locked within a ring, thus it is the only proteinogenic amino acid with a constrained phi angle .Chemical Reactions Analysis
Chiral proline is termed as the simplest bifunctional organocatalysts. This amino acid is called as “simplest enzyme” due to its ability to catalyze reactions with high stereoselectivity .Physical And Chemical Properties Analysis
Proline is an anomalous amino acid. Its secondary amine forms a tertiary amide when incorporated into biopolymers, thus preventing hydrogen bond formation .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Techniques : Prolylproline has been synthesized using classical peptide synthesis methods and by opening of the dioxopiperazine ring in octahydrodipyrrolo[1,2-a:1′,2′-d]pyrazine-5,10-dione obtained from proline methyl ester (V. A. Gaidukevich et al., 2019).
Biological and Pharmaceutical Implications
- Presence in Peptides with Biological Activity : Prolylproline sequence units are found in linear and cyclic peptides with immunosuppressive and toxic activity. They play a vital role in biological functions like binding to SH3 or WW domains and in enzymes like DNA glycosylase and thrombin. Understanding its conformational properties helps in comprehending its structural role in these sequences (Ilona Hudáky & A. Perczel, 2007).
Stress Response and Adaptation
- Effects on Stress Responses : Studies show that glycylproline (Gly-Pro), a peptide involving proline, modulates reactivity and adaptation in multicomponent stress situations, such as surgery and immobilization stress in rats, suggesting its role in stress physiology (T. Tomova et al., 2020).
Plant Physiology and Stress Resistance
- Role in Plant Stress Resistance : Glycine betaine (GB) and proline, including Prolylproline, are important in plants’ responses to environmental stresses like drought and salinity. They are thought to maintain enzyme and membrane integrity and contribute to osmotic adjustment, though their exact roles in osmotolerance are still debated (M. Ashraf & M. Foolad, 2007).
Medical Research and Disease Understanding
- Implications in Convalescent COVID-19 Patients : Glycylproline was identified as a key factor in the fading of antibodies in convalescent COVID-19 patients. This discovery could lead to potential therapeutic strategies for maintaining neutralizing antibody levels (Zhu Yang et al., 2022).
Mécanisme D'action
Procollagen-proline dioxygenase, commonly known as prolyl hydroxylase, is a member of the class of enzymes known as alpha-ketoglutarate-dependent hydroxylases. These enzymes catalyze the incorporation of oxygen into organic substrates through a mechanism that requires alpha-Ketoglutaric acid, Fe 2+, and ascorbate .
Safety and Hazards
Orientations Futures
The goal of the present work was to find an optimal method for the synthesis of L-prolyl-L-proline which can be used as starting material for the preparation of a number of physiologically active peptides .
Relevant Papers The papers retrieved provide valuable information about the synthesis, properties, and potential applications of Prolylproline .
Propriétés
IUPAC Name |
1-(pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c13-9(7-3-1-5-11-7)12-6-2-4-8(12)10(14)15/h7-8,11H,1-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCOTTLHDJWHRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60294761, DTXSID40902357 | |
| Record name | Pro-Pro | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_1597 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40902357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
20488-28-2 | |
| Record name | NSC97940 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97940 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pro-Pro | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















